molecular formula C6H6BrClFN B045047 2-Bromo-3-fluoroaniline hydrochloride CAS No. 118313-87-4

2-Bromo-3-fluoroaniline hydrochloride

Cat. No.: B045047
CAS No.: 118313-87-4
M. Wt: 226.47 g/mol
InChI Key: RNUALIMGHQZQJF-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H5BrFN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Electrophilic Aromatic Substitution: Sulfuric acid and nitric acid for nitration.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed:

    Nucleophilic Substitution: 2-Fluoro-3-methoxyaniline.

    Electrophilic Aromatic Substitution: 2-Bromo-3-fluoro-4-nitroaniline.

    Reduction: 2-Bromo-3-fluoroaniline.

Scientific Research Applications

2-Bromo-3-fluoroaniline hydrochloride is used extensively in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The presence of both bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoroaniline
  • 3-Bromo-2-fluoroaniline
  • 4-Bromo-2-fluoroaniline

Comparison: 2-Bromo-3-fluoroaniline hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

2-bromo-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUALIMGHQZQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600728
Record name 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118313-87-4
Record name 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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